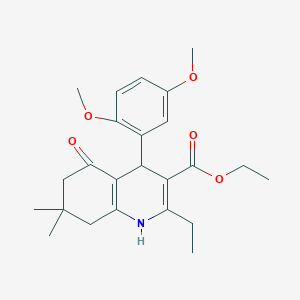
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of oxadiazole derivatives often involves condensation reactions between different phenyl acetamide derivatives possessing fluorine atoms and 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives. These reactions result in compounds with notable antimicrobial properties, as seen in studies where fluorine atoms significantly enhance antimicrobial efficacy (Parikh & Joshi, 2014). Similar methodologies can be adapted for the synthesis of "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide."
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction to determine the conformation and arrangement of molecules. For related compounds, studies have shown that molecules can adopt specific shapes, with intermolecular interactions playing a significant role in stabilizing their structure (Boechat et al., 2011). These findings are crucial for understanding the structural basis of the compound's properties.
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various nucleophiles, leading to a range of potential reactions. For instance, the synthesis of N-halogeno compounds demonstrates the capacity for selective fluorination, indicating a versatile chemical reactivity that could be explored for "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide" (Banks et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, provide insights into the compound's behavior under different conditions. Analyzing these properties helps in understanding its stability and suitability for various applications. For compounds with similar structures, detailed crystallography studies have revealed specific conformations and stability factors (Wang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
Research in the field has focused on the synthesis and structural characterization of similar compounds, utilizing techniques like DFT calculations to predict chemical reactivity and molecular properties. For instance, studies on the synthesis of imidazothiadiazole analogs have demonstrated their potential cytotoxic activities against various cancer cell lines, highlighting the relevance of these compounds in anticancer drug development (Sraa Abu-Melha, 2021).
Antimicrobial and Anti-inflammatory Activities
Other research efforts have synthesized novel acetamide derivatives with significant anti-inflammatory and antimicrobial activities. These studies often involve the synthesis of derivatives by reacting with various substituents and evaluating their biological activities against different bacterial and fungal strains. This line of research indicates the potential use of such compounds in developing new antimicrobial agents (K. Parikh & D. Joshi, 2014).
Enzyme Inhibition and Protein Interaction Studies
Additionally, some compounds have been evaluated for their enzyme inhibition capabilities and interactions with proteins such as serum albumin. These studies are crucial for understanding the pharmacodynamics and potential therapeutic applications of these compounds. For instance, the investigation of 1,3,4-oxadiazole derivatives for their antibacterial and enzyme inhibition potential, supported by molecular docking and BSA binding studies, provides insights into their mechanism of action and potential as drug candidates (N. Virk et al., 2023).
Application in Anticancer Research
Furthermore, the synthesis of thiazole derivatives and their evaluation as anticancer agents underscore the significant interest in these compounds for cancer therapy. Research in this area often focuses on the selective cytotoxicity of these compounds against cancer cell lines, offering promising avenues for the development of new anticancer drugs (A. Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-12-1-3-13(4-2-12)26-10-14(24)21-9-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRORXHBCFMEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
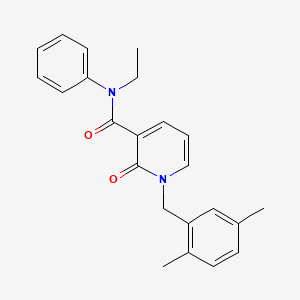
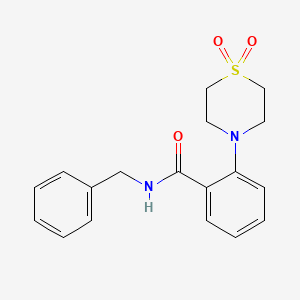
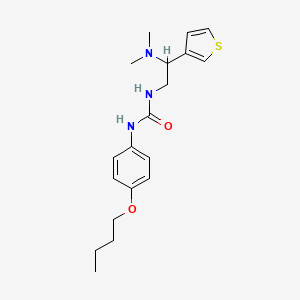
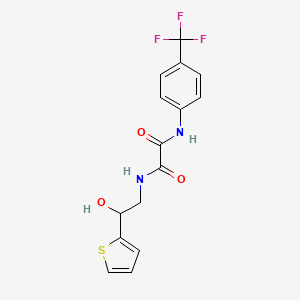
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
